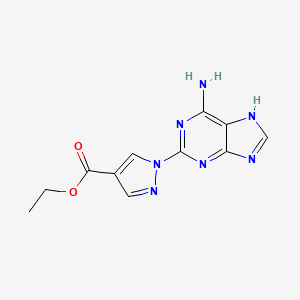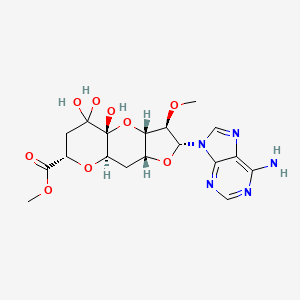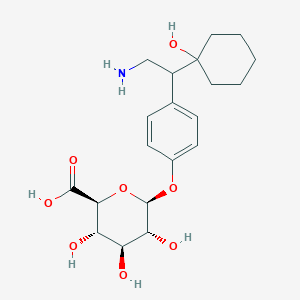
4-Carboxy-Mephedrone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-Mephedrone Hydrochloride is a metabolite of Mephedrone Hydrochloride, a synthetic cathinone known for its stimulant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-Mephedrone Hydrochloride involves multiple steps, starting from the precursor Mephedrone. The primary metabolic pathway for Mephedrone is through cytochrome CYP2D6, producing metabolites such as 4-carboxy-dihydromephedrone . The synthetic route typically involves the oxidation of Mephedrone to form the carboxylic acid derivative.
Industrial Production Methods: This includes the use of advanced chromatographic techniques for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-Mephedrone Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of Mephedrone to its carboxylic acid derivative.
Reduction: Potential reduction of the carboxylic acid group to an alcohol.
Substitution: Possible substitution reactions at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but typically involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated analogs .
Scientific Research Applications
4-Carboxy-Mephedrone Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carboxy-Mephedrone Hydrochloride involves the inhibition of monoamine reuptake by neurons. It decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin . This results in its stimulant effects and potential psychoactive properties.
Comparison with Similar Compounds
Mephedrone (4-Methylmethcathinone): A synthetic cathinone with similar stimulant properties.
Methcathinone: Another synthetic cathinone with comparable effects.
MDMA (3,4-Methylenedioxymethamphetamine): Shares some psychoactive properties with Mephedrone.
Uniqueness: 4-Carboxy-Mephedrone Hydrochloride is unique due to its specific metabolic pathway and the presence of a carboxylic acid group, which differentiates it from other synthetic cathinones.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
4-[2-(methylamino)propanoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15;/h3-7,12H,1-2H3,(H,14,15);1H |
InChI Key |
IUMNINNRIBRZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(=O)O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)





![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
